molecular formula C12H7Cl2N3 B13884713 4-chloro-2-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine

4-chloro-2-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B13884713
M. Wt: 264.11 g/mol
InChI Key: DFFSLPCUKKPKBY-UHFFFAOYSA-N
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Description

4-chloro-2-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core structure, which is a fused ring system consisting of a pyrrole ring and a pyrimidine ring. The compound also features two chlorine atoms, one attached to the pyrimidine ring and the other to the phenyl ring. This structural configuration imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 4-chloro-2-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate intermediates under specific reaction conditions. For instance, the reaction of 4-chloroaniline with suitable reagents can lead to the formation of the desired pyrrolo[2,3-d]pyrimidine core. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

4-chloro-2-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can replace chlorine atoms with nucleophiles like amines or thiols.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states or reduced forms.

    Cyclization Reactions: The pyrrolo[2,3-d]pyrimidine core can undergo further cyclization reactions to form more complex fused ring systems

Scientific Research Applications

4-chloro-2-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: The compound exhibits biological activity and can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its potential biological activity, the compound is investigated for its therapeutic potential, including anticancer, antiviral, and antimicrobial properties.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 4-chloro-2-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

4-chloro-2-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H7Cl2N3

Molecular Weight

264.11 g/mol

IUPAC Name

4-chloro-2-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C12H7Cl2N3/c13-8-3-1-2-7(6-8)11-16-10(14)9-4-5-15-12(9)17-11/h1-6H,(H,15,16,17)

InChI Key

DFFSLPCUKKPKBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(C=CN3)C(=N2)Cl

Origin of Product

United States

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